N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide
Description
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-19-9-17-13-5-4-11(7-12(13)15(19)21)18-14(20)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,20) |
InChI Key |
XOGGUMOZYYPUKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Quinazolinone Core Formation
The quinazolinone core is typically synthesized from anthranilic acid derivatives. For example, methyl 2-amino-4-methylbenzoate undergoes cyclization with urea or thiourea under acidic conditions to yield 3-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid. This intermediate is critical for subsequent functionalization.
Reaction Conditions :
-
Cyclization : Refluxing in acetic acid (110°C, 6–8 hours).
-
Catalyst : Concentrated hydrochloric acid (10 mol%).
-
Yield : 70–75%.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux, 3h | 90% | |
| Amidation | Pyridin-3-amine, Et₃N, DCM, 4h | 85% |
Radical-Mediated Alkylation and Cyclization
A patent (CN111704604B) describes a radical-mediated approach for analogous pyridylquinazolines, adaptable to the target compound.
Chlorination and Radical Initiation
Methyl acetyl (2-methyl-4-substituted-phenyl) carbamate undergoes chlorination using Cl₂ gas in chlorobenzene at 55–60°C with azobisisobutyronitrile (AIBN) as a radical initiator. This introduces a chloromethyl group at position 2.
Optimized Parameters :
Cyclization with Pyridine-3-carbaldehyde
The chlorinated intermediate reacts with pyridine-3-carbaldehyde-derived hydrazone (compound IV) in methanol under basic conditions (Na₂CO₃, 50–55°C). Cyclization forms the quinazolinone scaffold with the pyridine moiety.
Critical Adjustments :
One-Pot Three-Component Assembly
A recent method (ACS JOC 2024) enables rapid synthesis of 3,4-dihydroquinazolines via a domino reaction.
Reaction Components
-
Arenediazonium Salt : Derived from 2-methyl-4-nitroaniline.
-
Nitrile : Pyridine-3-carbonitrile.
-
Bifunctional Aniline : 2-Amino-5-methylbenzoic acid.
Mechanism and Conditions
-
N-Arylnitrilium Formation : The diazonium salt reacts with nitrile at 0–5°C.
-
Nucleophilic Addition : Bifunctional aniline attacks the nitrilium intermediate.
-
Cyclization : Spontaneous ring closure under mild heating (40°C, 2 hours).
Advantages :
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Multi-Step Synthesis | 4–5 | 60–65% | High purity, scalable | Lengthy, costly reagents |
| Radical-Mediated | 3 | 62–66% | Efficient cyclization | Requires hazardous Cl₂ gas |
| One-Pot Assembly | 1 | 58–62% | Rapid, minimal purification | Lower yield, limited substrate scope |
Optimization Strategies
Solvent Selection
Chemical Reactions Analysis
- Compound X undergoes various chemical reactions due to its unique structure.
- Common types of reactions include:
- Oxidation: SeO₂ (selenium dioxide) as an electrophilic oxidizing agent.
- Acylation: Succinic anhydride or other acylating reagents.
Scientific Research Applications
Compound X finds applications in various fields:
Medicinal Chemistry: Investigating its potential as an antimicrobial agent.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industry: Exploring its use in drug development, agrochemicals, or other specialized applications.
Mechanism of Action
- The precise mechanism by which Compound X exerts its effects remains an active area of research.
- It likely interacts with specific cellular receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone or Quinoline Cores
a. N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides
Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Entry 67 in ) share a carboxamide-linked heterocyclic core but differ in substitution patterns. Key distinctions include:
- Core Heterocycle: The target compound uses a quinazolinone (two nitrogen atoms), whereas Entry 67 employs a naphthyridine (three nitrogen atoms).
b. 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (Entry 8 in )
This compound shares the 3-methyl-4-oxo-quinazolin-6-yl moiety but links it to a benzamide group instead of pyridine-3-carboxamide. The benzamide may reduce solubility compared to the pyridine carboxamide, which has a polar nitrogen atom .
Pyridine-3-carboxamide Derivatives with Complex II Inhibition Activity
lists several pyridine-3-carboxamide-based Complex II inhibitors (e.g., A.3.32–A.3.39), which differ from the target compound in their substituents:
| Compound ID | Substituent on Indan Ring | Key Feature |
|---|---|---|
| A.3.32 | 1,1,3-Trimethylindan-4-yl | Difluoromethyl on pyridine |
| A.3.33 | (3R)-1,1,3-Trimethylindan-4-yl | Chiral center enhances specificity |
| Target Compound | 3-Methyl-4-oxo-quinazolin-6-yl | Quinazolinone core for hydrogen bonding |
Key Differences :
- Biological Target: The compounds in are fungicidal Complex II inhibitors, whereas the target compound’s quinazolinone core is more commonly associated with kinase or antimicrobial targets .
Research Findings and Implications
While direct pharmacological data for N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide are absent in the provided evidence, inferences can be drawn:
- Antimicrobial Potential: Compounds with quinazolinone-pyridine hybrids (e.g., Entry 8 in ) show activity against Staphylococcus aureus (SA), suggesting possible antimicrobial applications .
Q & A
Basic: What are the recommended methods for synthesizing N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Quinazolinone Core Formation : React 6-nitroanthranilic acid with methyl isocyanate under reflux to generate the 3-methyl-4-oxo-3,4-dihydroquinazolin-6-amine intermediate. Reductive amination or nucleophilic substitution is then used to introduce the pyridine-3-carboxamide moiety .
Carboxamide Coupling : Use coupling agents like EDCI/HOBt or PyBOP to conjugate the pyridine-3-carboxylic acid derivative with the quinazolin-6-amine intermediate. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .
Key Validation : Confirm intermediates via -NMR (e.g., δ 8.2 ppm for pyridine protons) and LC-MS (expected [M+H] at 338.1).
Basic: How should researchers validate the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Use SHELXL for refinement to resolve bond angles and torsional strain in the quinazolinone ring. For example, the dihedral angle between quinazolinone and pyridine planes should be ~15–25° .
- Advanced NMR : -NMR DEPT-135 can distinguish carbonyl carbons (C=O at ~168–172 ppm) and aromatic carbons.
- Mass Spectrometry : High-resolution ESI-MS (HRMS) confirms molecular weight within 2 ppm error .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to kinases (e.g., EGFR). Parameterize the quinazolinone core as a hydrogen bond acceptor and the pyridine carboxamide as a hydrophobic anchor.
MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
Case Study : A 2023 computational study predicted stronger SARS-CoV-2 spike protein binding than remdesivir (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions (e.g., IC variability in kinase assays) arise from assay conditions or impurities. Mitigate via:
Standardized Assays : Use ATP-concentration-matched kinase profiling (e.g., Eurofins Panlabs panel).
Orthogonal Validation : Pair biochemical assays (e.g., ADP-Glo™) with cellular proliferation assays (MTT/WST-1).
Impurity Profiling : Quantify byproducts via UPLC-PDA (e.g., detect residual methyl isocyanate at <0.1% ).
Advanced: How does conformational flexibility of the quinazolinone ring affect bioactivity?
Methodological Answer:
The 3-methyl-4-oxo group introduces puckering (Cremer-Pople parameters: θ = 25°, φ = 120°), influencing target binding. Strategies:
- Ring-Constrained Analogs : Synthesize 3-cyclopropyl derivatives to restrict puckering and compare IC values.
- Dynamic NMR : Variable-temperature -NMR (e.g., coalescence temperature ~320 K) quantifies ring-flipping kinetics .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3 v/v) to yield needle-shaped crystals (mp 218–220°C).
- Prep-HPLC : C18 column, 0.1% TFA in HO/ACN gradient (10→90% over 20 min), flow rate 15 mL/min .
- Purity Criteria : ≥98% by HPLC (retention time 8.3 min, λ = 254 nm).
Advanced: What are the implications of substituent variations on the pyridine ring for SAR studies?
Methodological Answer:
Modifications at pyridine C2/C5 positions significantly alter potency:
| Position | Substituent | Effect on IC (EGFR) |
|---|---|---|
| C2 | -F | 2.1 nM (↑ 10-fold vs. parent) |
| C5 | -Cl | 15 nM (↓ solubility) |
| Synthetic Strategy : Introduce halogens via Pd-catalyzed cross-coupling (Suzuki-Miyaura) . |
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
Cellular Thermal Shift Assay (CETSA) : Treat cells with 10 µM compound, lyse, and heat (37–65°C). Quantify stabilized target protein (e.g., EGFR) via Western blot.
Photoaffinity Labeling : Incorporate a diazirine moiety at the pyridine ring, irradiate (365 nm), and identify crosslinked proteins via LC-MS/MS .
Basic: What are the critical stability parameters for long-term storage?
Methodological Answer:
- Storage Conditions : -20°C under argon, desiccated (RH <10%).
- Degradation Pathways : Hydrolysis of the carboxamide bond (t = 6 months in PBS at pH 7.4). Monitor via stability-indicating HPLC .
Advanced: How can researchers address low solubility in aqueous buffers?
Methodological Answer:
- Prodrug Design : Convert carboxamide to a methyl ester (logP reduced by 1.2 units).
- Nanoparticle Formulation : Encapsulate in PLGA-PEG (size 150 nm, PDI <0.2) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
